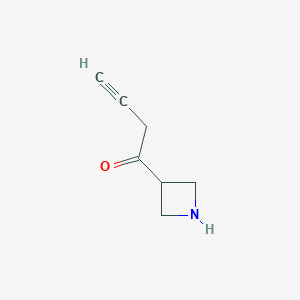
3-Amino-1-(5-chloro-2-fluorophenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(5-chloro-2-fluorophenyl)propan-1-ol is a chemical compound with the molecular formula C9H11ClFNO and a molecular weight of 203.64 g/mol . It is characterized by the presence of an amino group, a hydroxyl group, and a substituted aromatic ring. This compound is primarily used in research and development within the pharmaceutical industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-chloro-2-fluorophenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-fluorobenzaldehyde and nitromethane.
Nitroaldol Reaction: The initial step involves a nitroaldol reaction to form a nitro alcohol intermediate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Utilizing bulk reactors for the nitroaldol reaction and reduction steps.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
3-Amino-1-(5-chloro-2-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various amines.
Substitution Products: Halogenated aromatic compounds.
科学的研究の応用
3-Amino-1-(5-chloro-2-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-1-(5-chloro-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors in biological systems.
Pathways Involved: It can modulate signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Amino-1-propanol: A simpler analog with similar functional groups but lacking the substituted aromatic ring.
3-Amino-2-(3-fluorophenyl)propan-1-ol: A closely related compound with a different substitution pattern on the aromatic ring.
Uniqueness
3-Amino-1-(5-chloro-2-fluorophenyl)propan-1-ol is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties .
特性
分子式 |
C9H11ClFNO |
|---|---|
分子量 |
203.64 g/mol |
IUPAC名 |
3-amino-1-(5-chloro-2-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11ClFNO/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 |
InChIキー |
PUAGLGLIXOUFKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C(CCN)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



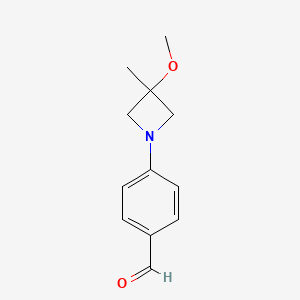
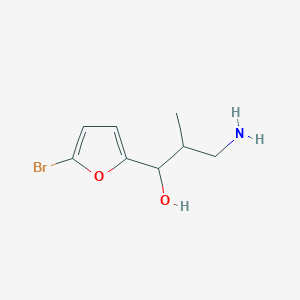
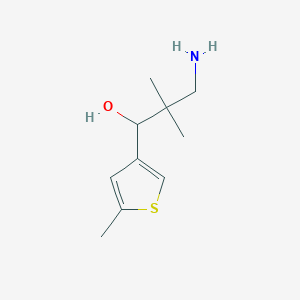
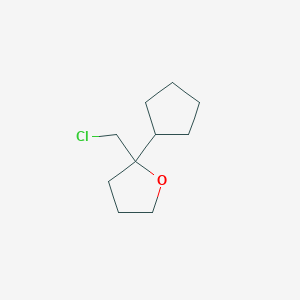
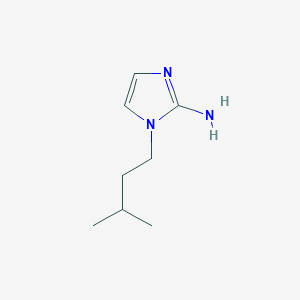
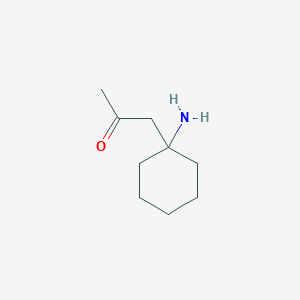
![5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B13180087.png)
![4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13180092.png)
![N-[(Azepan-3-yl)methyl]propanamide](/img/structure/B13180099.png)
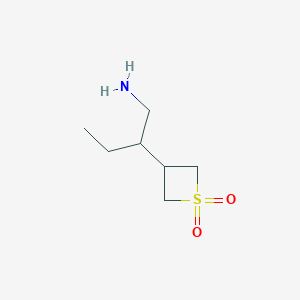
![3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13180101.png)
![2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid](/img/structure/B13180124.png)
